5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate
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Overview
Description
“5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate” is a chemical compound with the molecular formula C23H19NO4S .
Physical And Chemical Properties Analysis
This compound has a molar mass of 405.46626 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis and Chemical Transformation:
- Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles: A study by Iakobson et al. (2013) explored the vicarious nucleophilic substitution of 3- and 4-nitro(pentafluorosulfanyl)benzenes, which relates to the broader context of chemical synthesis methods involving nitro compounds similar to 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate (Iakobson, G., Pošta, M., & Beier, P., 2013).
- Synthesis of Benzimidazole Derivatives: Prasad et al. (2018) synthesized a series of benzimidazole derivatives, which is relevant to the broader chemical applications of compounds like this compound in the creation of novel chemical structures (Prasad, K., Rani, M., & Anusha, D., 2018).
Coordination Polymers and Structural Studies:
- Tuning of Ni(II) Coordination Polymers: A study by Guo et al. (2013) investigated the impact of substituent groups on the structures of coordination polymers, relevant to understanding how modifications similar to those in this compound can influence polymer structures (Guo, F., Zhu, B., Mingli, L., Zhang, X.-C., Zhang, J., & Jiongpeng, Z., 2013).
Novel Ring Synthesis and Rearrangements:
- Novel Pyrrolo[1,2-a][3.1.6]benzothiadiazocine Ring Synthesis: Kimbaris et al. (2004) reported on the synthesis and rearrangement of compounds, providing insights into the kinds of chemical reactions and structural transformations that compounds like this compound might undergo (Kimbaris, A., Cobb, J., Tsakonas, G., & Varvounis, G., 2004).
Inhibitory Effects and Drug Synthesis:
- Inhibitory Effects on ERK-MAP Kinase Pathway: Kataoka et al. (2004) explored the synthesis of thioflavone derivatives and their effects on the ERK-MAP kinase pathway. This research is relevant in understanding the potential biological activities of structurally related compounds like this compound (Kataoka, T., Watanabe, S.-i., Mori, E., Kadomoto, R., Tanimura, S., & Kohno, M., 2004).
Mechanism of Action
properties
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-17-7-11-21(12-8-17)29-22-13-10-20(24(26)27)15-19(22)16-28-23(25)14-9-18-5-3-2-4-6-18/h2-15H,16H2,1H3/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISPYMFJGXTYJQ-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307952-81-4 |
Source
|
Record name | 2-((4-METHYLPHENYL)THIO)-5-NITROBENZYL 3-PHENYLACRYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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